molecular formula C15H21NO B7580526 N-benzyl-N-methylcyclohexanecarboxamide

N-benzyl-N-methylcyclohexanecarboxamide

Cat. No. B7580526
M. Wt: 231.33 g/mol
InChI Key: QXELWQPIMHITIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methylcyclohexanecarboxamide, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It belongs to the class of ester-type local anesthetics, which work by blocking the transmission of nerve impulses from the site of application to the brain.

Mechanism of Action

Benzocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and thereby inhibiting the generation and propagation of action potentials. This leads to a loss of sensation in the area of application.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a low toxicity and is generally well-tolerated by patients. However, it can cause allergic reactions in some individuals, and in rare cases, can lead to methemoglobinemia, a condition in which the blood is unable to carry oxygen properly.

Advantages and Limitations for Lab Experiments

Benzocaine is commonly used as a local anesthetic in laboratory experiments involving animals, as it is effective and has a low toxicity. However, its use in human subjects is limited due to the potential for allergic reactions and methemoglobinemia.

Future Directions

There is ongoing research into the development of new local anesthetics with improved efficacy and safety profiles. Additionally, there is interest in investigating the potential of N-benzyl-N-methylcyclohexanecarboxamide and other local anesthetics for use in the treatment of chronic pain conditions. Further studies are needed to fully understand the biochemical and physiological effects of N-benzyl-N-methylcyclohexanecarboxamide and its potential applications in medicine and research.

Synthesis Methods

Benzocaine can be synthesized through the esterification of p-aminobenzoic acid with ethanol and hydrochloric acid. The resulting ethyl p-aminobenzoate is then reacted with benzyl chloride and sodium hydroxide to yield N-benzyl-N-methylcyclohexanecarboxamide.

Scientific Research Applications

Benzocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It has also been investigated for its potential as a topical analgesic for the treatment of pain and itching associated with various skin conditions.

properties

IUPAC Name

N-benzyl-N-methylcyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-16(12-13-8-4-2-5-9-13)15(17)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELWQPIMHITIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methylcyclohexanecarboxamide

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